molecular formula C25H27N5O6 B2576035 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 951616-46-9

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2576035
CAS No.: 951616-46-9
M. Wt: 493.52
InChI Key: VTCIMGQTZZNAKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include looking at reaction rates, the conditions needed for the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Piperazine Derivatives and Their Applications

  • Piperazine in New Psychoactive Substances :

    • Piperazines, as part of new psychoactive substances, have been explored for their presence in various formulations declared as 'bath salts', 'plant food', or 'research chemical powders'. Studies focusing on the reanalysis of hair samples to detect piperazine drugs, such as mCPP and TFMPP, provide insight into the changing patterns of designer drugs and their potential effects on human health (K. Rust et al., 2012).
  • Radiopharmaceuticals for Imaging :

    • Arylpiperazine derivatives have been developed as novel radiopharmaceuticals, such as [18F]DASA-23, for non-invasive measurement of biomarkers like pyruvate kinase M2 levels in glioma through positron emission tomography (PET). This illustrates the role of piperazine derivatives in enhancing diagnostic imaging techniques and providing insights into tumor metabolism (C. Patel et al., 2019).
  • Pharmacokinetics and Pharmacodynamics :

    • The pharmacokinetics and pharmacodynamics of novel piperazine derivatives, such as E3024, have been studied for their potential as therapeutic agents. Research into their absorption, distribution, metabolism, and excretion (ADME) profiles helps in understanding how these compounds might be optimized for medical use (Y. Takeuchi et al., 2013).
  • Metabolism and Disposition Studies :

    • Understanding the metabolism and disposition of compounds similar to N-(2-fluorophenyl)-2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide is critical for assessing their safety and efficacy. Studies on related compounds, such as BMS-690514 and SB-649868, provide valuable data on their metabolic pathways, which are essential for drug development and safety assessment (L. Christopher et al., 2010; C. Renzulli et al., 2011).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and storage .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored .

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O6/c1-5-28-14-18-22(27-28)24(32)30(13-16-9-7-6-8-10-16)25(33)29(18)15-21(31)26-17-11-19(34-2)23(36-4)20(12-17)35-3/h6-12,14H,5,13,15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCIMGQTZZNAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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